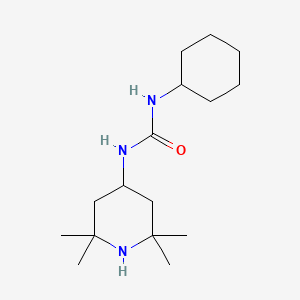![molecular formula C23H33N3O2 B5525830 9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)
9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazaspiro[5.5]undecane derivatives, such as 9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one, represent a class of compounds with a broad spectrum of biological and chemical significance. The structural uniqueness of these compounds, characterized by the spirocyclic integration of a diazabicycle onto a diverse range of functional groups, underpins their utility in various chemical and pharmacological domains (Parameswarappa & Pigge, 2011).
Synthesis Analysis
The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives can be efficiently achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spiro linkage between a diaza (nitrogen-containing) bicyclic system and various substituents, contributing to their complex chemical behavior and reactivity. The cyclohexanone unit in similar spiro-heterocyclic derivatives often adopts a chair conformation, enhancing structural stability through intermolecular hydrogen bonding and CArH⋯π, π–π stacking interactions (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, including aminomethylation, which allows for further functionalization of the spirocyclic core. The reaction typically involves primary aliphatic amines and an excess of formaldehyde, leading to the formation of substituted diazaspiro[5.5]undecane derivatives with diverse chemical properties (Khrustaleva et al., 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystal structure, are significantly influenced by the nature of their substituents. For example, crystallographic studies reveal that the spirocyclic compounds often exhibit non-planar conformations and are involved in extensive intermolecular interactions, contributing to their solid-state organization and physical stability (Zhu, 2011).
Chemical Properties Analysis
The chemical properties of 9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds are characterized by their reactivity towards various chemical reagents, influenced by the electron-donating and withdrawing effects of the substituents. These compounds participate in reactions such as aminomethylation, affording a range of functionalized derivatives suitable for further chemical transformations and applications (Khrustaleva et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The chemical compound 9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one is related to the broader class of 3,9-diazaspiro[5.5]undecane derivatives, which have been extensively studied for their synthesis and potential applications in scientific research. The synthesis of these compounds often involves intricate cyclization processes. For instance, a method for synthesizing substituted 3,9-diazaspiro[5.5]undecanes through spirocyclization of pyridine substrates has been developed, highlighting the strategic use of intramolecular reactions to construct these complex structures (Parameswarappa & Pigge, 2011).
Bioactivity and Pharmaceutical Potential
The unique structural framework of 3,9-diazaspiro[5.5]undecane derivatives lends them potential bioactive properties, making them subjects of interest in pharmaceutical research. These compounds have been explored for various therapeutic applications, including their role as antihypertensive agents and potential utility in treating conditions such as obesity, pain, and various immune, cardiovascular, and psychotic disorders (Clark et al., 1983); (Blanco‐Ania, Heus, & Rutjes, 2017).
Chemical Modifications and Derivatives
Research into 3,9-diazaspiro[5.5]undecane derivatives also includes the development of novel synthetic routes and the exploration of functionalized derivatives. For example, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via one-pot multi-component reactions demonstrates the versatility and adaptability of these compounds in synthetic chemistry (Li et al., 2014).
Propiedades
IUPAC Name |
9-(cyclohexanecarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c27-21-8-10-23(18-26(21)14-9-19-5-4-13-24-17-19)11-15-25(16-12-23)22(28)20-6-2-1-3-7-20/h4-5,13,17,20H,1-3,6-12,14-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBHELLQYZOYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)
![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)

![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5525845.png)